molecular formula C8H13N3O B1373914 N2-(2-methoxyethyl)pyridine-2,4-diamine CAS No. 891856-57-8

N2-(2-methoxyethyl)pyridine-2,4-diamine

Cat. No.: B1373914
CAS No.: 891856-57-8
M. Wt: 167.21 g/mol
InChI Key: PPWJNMYTANXPAA-UHFFFAOYSA-N
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Description

N2-(2-methoxyethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C8H13N3O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a pyridine ring substituted with a 2-methoxyethyl group and two amino groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyethyl)pyridine-2,4-diamine typically involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethylamine. The reaction is carried out in ethanol under reflux conditions for about one hour. After the reaction, the mixture is cooled, and the product is filtered to obtain the desired compound as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxyethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.

Scientific Research Applications

N2-(2-methoxyethyl)pyridine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2-methoxyethyl)pyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-diaminopyridine: Lacks the 2-methoxyethyl group, making it less versatile in certain synthetic applications.

    N2-(2-hydroxyethyl)pyridine-2,4-diamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties and reactivity.

Uniqueness

N2-(2-methoxyethyl)pyridine-2,4-diamine is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable building block in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

2-N-(2-methoxyethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJNMYTANXPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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